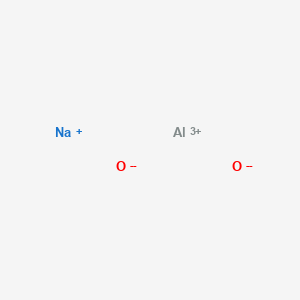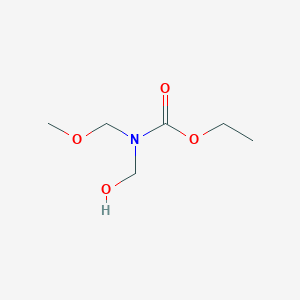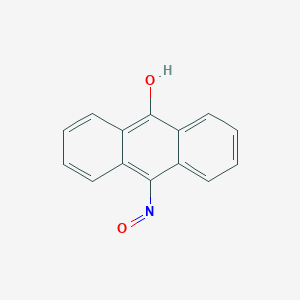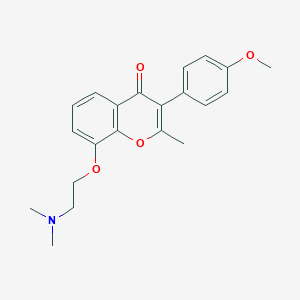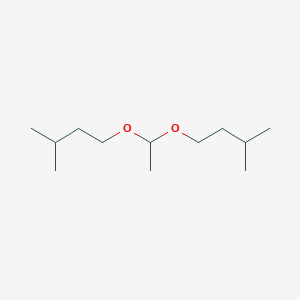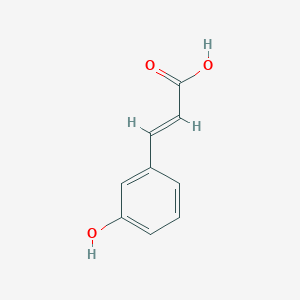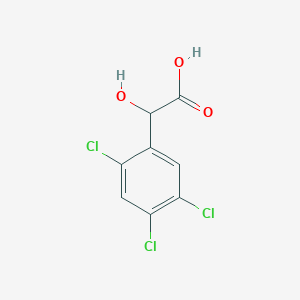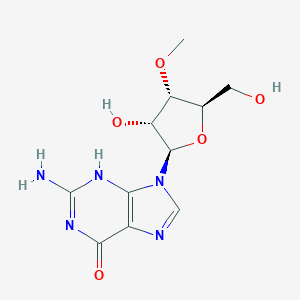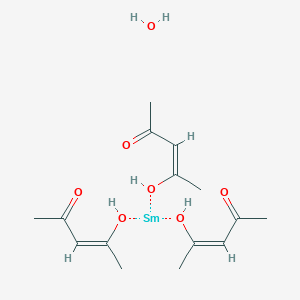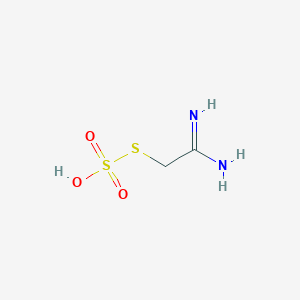
Methanethiol, amidino-, hydrogen thiosulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanethiol, amidino-, hydrogen thiosulfate, also known as AMHT, is a chemical compound that has gained significant attention due to its potential applications in scientific research. AMHT is a sulfur-containing compound that has been studied for its unique properties and mechanisms of action. In
作用机制
The mechanism of action of Methanethiol, amidino-, hydrogen thiosulfate is not fully understood, but it is believed to be related to its sulfur-containing structure. It has been shown to interact with reactive oxygen species and to have the ability to scavenge free radicals. Methanethiol, amidino-, hydrogen thiosulfate has also been shown to activate certain enzymes, such as glutathione peroxidase, which is involved in the detoxification of reactive oxygen species.
生化和生理效应
Methanethiol, amidino-, hydrogen thiosulfate has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, radioprotective effects, and anti-inflammatory effects. It has also been shown to have an effect on the immune system, with studies showing that it can enhance immune function in certain situations.
实验室实验的优点和局限性
One of the advantages of using Methanethiol, amidino-, hydrogen thiosulfate in lab experiments is its antioxidant activity, which can be useful in studying oxidative stress-related diseases. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
未来方向
There are several future directions for the study of Methanethiol, amidino-, hydrogen thiosulfate. One area of interest is its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in cells. Another area of interest is its potential use in the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of Methanethiol, amidino-, hydrogen thiosulfate and its potential applications in various scientific research areas.
合成方法
Methanethiol, amidino-, hydrogen thiosulfate can be synthesized through a variety of methods, including the reaction of methanethiol with amidine and hydrogen thiosulfate. The reaction is typically carried out in a solvent, such as water or ethanol, and requires specific conditions, including pH and temperature, to achieve optimal yields. Other methods of synthesis include the reaction of methanethiol with thiosulfate and the reaction of amidine with thiosulfate.
科学研究应用
Methanethiol, amidino-, hydrogen thiosulfate has been studied for its potential applications in various scientific research areas, including biochemistry, pharmacology, and toxicology. It has been shown to have antioxidant properties and can scavenge free radicals, making it a potential therapeutic agent for oxidative stress-related diseases. Methanethiol, amidino-, hydrogen thiosulfate has also been studied for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in cells.
属性
CAS 编号 |
10319-70-7 |
|---|---|
产品名称 |
Methanethiol, amidino-, hydrogen thiosulfate |
分子式 |
C2H6N2O3S2 |
分子量 |
170.22 g/mol |
IUPAC 名称 |
1-amino-1-imino-2-sulfosulfanylethane |
InChI |
InChI=1S/C2H6N2O3S2/c3-2(4)1-8-9(5,6)7/h1H2,(H3,3,4)(H,5,6,7) |
InChI 键 |
QRSSTPPWTDEGJW-UHFFFAOYSA-N |
SMILES |
C(C(=N)N)SS(=O)(=O)O |
规范 SMILES |
C(C(=N)N)SS(=O)(=O)O |
其他 CAS 编号 |
10319-70-7 |
同义词 |
Thiosulfuric acid hydrogen S-(2-amino-2-iminoethyl) ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




